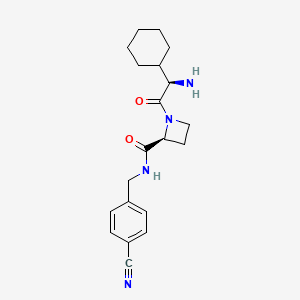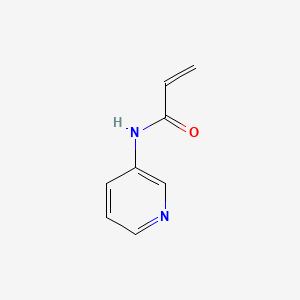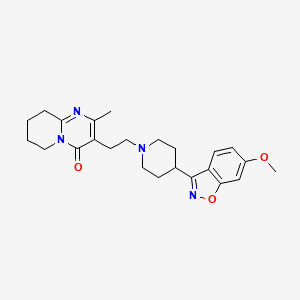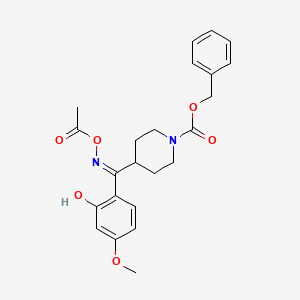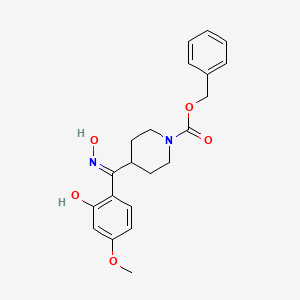
4-Aminophénol-13C6
Vue d'ensemble
Description
4-Aminophenol-13C6 is a stable isotope-labeled compound, specifically a derivative of 4-Aminophenol where six carbon atoms are replaced with carbon-13 isotopes. This compound is primarily used in scientific research for tracing and analytical purposes due to its unique isotopic signature .
Applications De Recherche Scientifique
4-Aminophenol-13C6 is extensively used in various fields of scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetics studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of advanced materials and environmental testing
Mécanisme D'action
Target of Action
4-Aminophenol-13C6 is a biochemical used in proteomics research
Biochemical Pathways
The metabolic pathway of 4-Aminophenol has been studied in certain bacterial strains. For instance, Burkholderia sp. strain AK-5 converts 4-Aminophenol to 1,2,4-trihydroxybenzene via 1,4-benzenediol . Another study found that Bacillus licheniformis strain PPY-2 degrades paracetamol (acetaminophen), producing 4-Aminophenol as a metabolite . These studies suggest that 4-Aminophenol and its isotopically labeled variant, 4-Aminophenol-13C6, could play a role in various biochemical pathways, particularly those involving aromatic compounds.
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of 4-aminophenol, its unlabeled counterpart, have been investigated in the context of its use as a metabolite of paracetamol . It’s reasonable to assume that 4-Aminophenol-13C6 would have similar pharmacokinetic properties, but specific studies would be needed to confirm this.
Result of Action
For instance, 4-Aminophenol is known to have analgesic and antipyretic effects, and it’s a key metabolite in the body’s processing of paracetamol .
Action Environment
The action of 4-Aminophenol-13C6, like that of many biochemicals, can be influenced by various environmental factors. For instance, a study on the electrochemical reduction of 4-Nitrophenol, a compound structurally similar to 4-Aminophenol, found that acidic media and high temperatures favor the clean reduction of 4-Nitrophenol to 4-Aminophenol . It’s plausible that similar environmental conditions could influence the action, efficacy, and stability of 4-Aminophenol-13C6.
Analyse Biochimique
Biochemical Properties
4-Aminophenol-13C6 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with DNA in studies of 4-aminophenol derivatives .
Cellular Effects
The effects of 4-Aminophenol-13C6 on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Aminophenol-13C6 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
4-Aminophenol-13C6 is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenol-13C6 typically involves the reduction of 4-nitrophenol-13C6. The reduction can be carried out using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as sodium borohydride. The reaction conditions generally include a solvent like ethanol or water and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of 4-Aminophenol-13C6 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminophenol-13C6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding aniline derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and hydrogen gas with palladium catalyst are frequently used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminophenol: The non-labeled version of 4-Aminophenol-13C6.
2-Aminophenol: An isomer with the amino group in the ortho position.
3-Aminophenol: An isomer with the amino group in the meta position.
Uniqueness
4-Aminophenol-13C6 is unique due to its isotopic labeling, which makes it invaluable for tracing and analytical purposes. Unlike its non-labeled counterparts, it provides enhanced sensitivity and specificity in analytical techniques .
Propriétés
IUPAC Name |
4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIKAWJENQZMHA-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.082 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
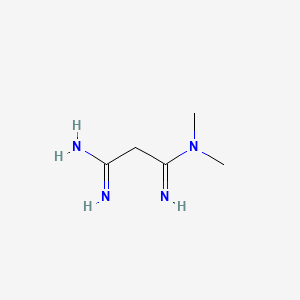
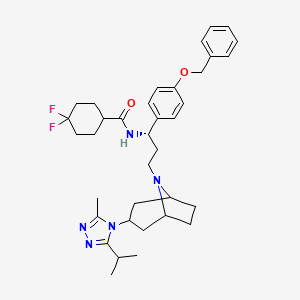

![Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl phenylalanine](/img/structure/B587285.png)
![tert-butyl N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-(4-phenylmethoxyphenyl)propyl]carbamate](/img/structure/B587286.png)
![Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B587289.png)
amino]-4-(phenylmethoxy)-benzenepropanoic Acid Methyl Ester](/img/structure/B587290.png)
